molecular formula C13H17ClFNO3 B12965020 tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate

tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate

Cat. No.: B12965020
M. Wt: 289.73 g/mol
InChI Key: POSUWIDFBLMWSK-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a hydroxyethyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-(1-hydroxyethyl)phenol with tert-butyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

    Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a fluoro group.

    tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy and nitro group instead of a hydroxyethyl group.

    tert-Butyl (S)-(1-(3-fluorophenyl)-2-hydroxyethyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H17ClFNO3

Molecular Weight

289.73 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H17ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-7,17H,1-4H3,(H,16,18)

InChI Key

POSUWIDFBLMWSK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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